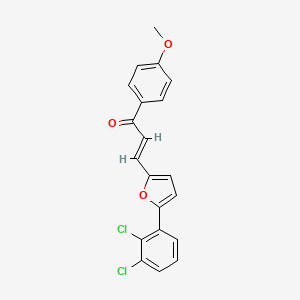

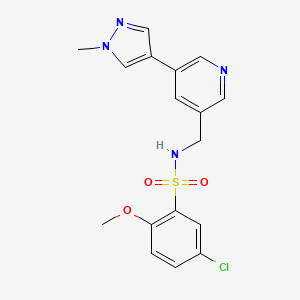

![molecular formula C15H12FN3O2S B2895242 N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-86-3](/img/structure/B2895242.png)

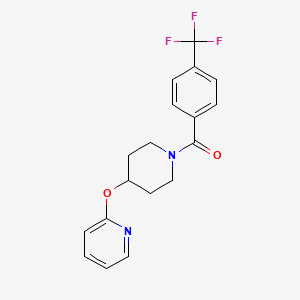

N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiazolo[3,2-a]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry. These techniques can provide information about the arrangement of atoms and the types of bonds in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Thiazolo[3,2-a]pyrimidines can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and stability, can be determined through various experimental methods. These properties are important for understanding how the compound behaves under different conditions .Applications De Recherche Scientifique

Synthesis and Pharmacological Evaluation

A series of thiazolo[3,2-a]pyrimidine derivatives, including N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, was synthesized and evaluated for anti-inflammatory and antinociceptive activities. Compounds in this series demonstrated significant activities in these areas, showing promise for the development of new therapeutic agents. These compounds also exhibited lower ulcerogenic activity and higher safety profiles in preclinical models (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial Activity

Another application of N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives is in the field of antimicrobial research. Studies have shown that these compounds possess significant antimicrobial activities against various bacterial strains, including Proteus vulgaris and Pseudomonas aeruginosa, offering a potential pathway for the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Cytotoxic and Antitumor Activities

Research into the cytotoxic and antitumor activities of thiazolo[3,2-a]pyrimidine derivatives has identified potent anticancer properties. Specific compounds in this class have been evaluated against a variety of human cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. This suggests their potential utility in cancer treatment strategies (Becan & Wagner, 2008), (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).

Fluorescence and Photophysical Properties

Thiazolo[3,2-a]pyrimidine derivatives, including those with the N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide structure, have also been explored for their fluorescence and photophysical properties. These compounds exhibit promising characteristics as fluorescent probes, potentially useful in bioimaging and diagnostic applications (Shi, Yang, Zeng, Chen, Yang, Wu, Zeng, Yoshihito, & Zhang, 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to target theCOX-2 isoenzyme . The COX-2 isoenzyme plays a crucial role in inflammation and pain, making it a common target for anti-inflammatory drugs.

Result of Action

As a potential cox-2 inhibitor, it could lead to a decrease in the production of prostaglandins, resulting in reduced inflammation and pain .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-8-3-4-10(5-12(8)16)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICRDBYYBYGBGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-fluoro-4-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

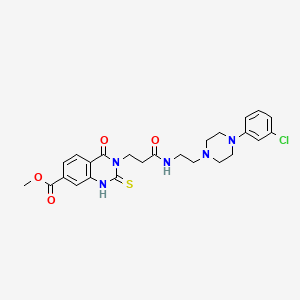

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2895164.png)

![2-Benzyl-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

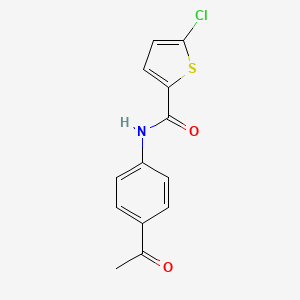

![N-butyl-4-oxo-N-phenyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2895177.png)

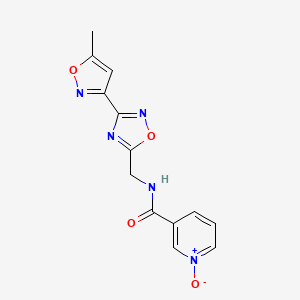

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)